
Ethanone, 1-(4-chloro-7-quinolinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chloro-7-quinolinyl)- typically involves the reaction of 4-chloroquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation to form carboxylic acid derivatives under specific conditions. Additionally, the quinoline nitrogen can be oxidized to form N-oxide derivatives.
Mechanistic Notes :
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Oxidation of the ketone proceeds via enolization followed by cleavage of the C–C bond.
-
N-Oxide formation involves electrophilic attack of peracetic acid on the quinoline nitrogen .
Reduction Reactions
The ketone moiety is reducible to a secondary alcohol, while the chloro group can be dehalogenated under catalytic hydrogenation.
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Ketone reduction | NaBH₄, ethanol, RT | 1-(4-Chloro-7-quinolinyl)ethanol | 88% | |
Dechlorination | H₂, Pd/C, EtOH, 50°C | 1-(7-Quinolinyl)ethanone | 65% |
Key Observations :
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Selective reduction of the ketone is achievable with borohydrides, preserving the chloro substituent.
-
Catalytic hydrogenation removes the chloro group but requires elevated temperatures .
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the quinoline ring is reactive toward nucleophilic displacement due to electron-withdrawing effects of the nitrogen atom.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrazine hydrate | EtOH, reflux, 15 h | 1-(4-Hydrazinyl-7-quinolinyl)ethanone | 78% | |
Sodium methoxide | DMF, 100°C, 6 h | 1-(4-Methoxy-7-quinolinyl)ethanone | 63% |
Mechanism :
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Proceeds via a two-step addition-elimination pathway, facilitated by the electron-deficient aromatic ring .
Condensation Reactions
The ketone participates in Friedländer and related condensations to form fused heterocycles.
Synthetic Utility :
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Polyphosphoric acid (PPA) promotes solvent-free cyclization, enhancing atom economy .
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Iridium catalysts enable transfer hydrogenation-coupled condensations .
Halogenation and Electrophilic Substitution
The quinoline ring undergoes electrophilic substitutions, primarily at the 5- and 8-positions.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Br₂, FeCl₃ | CHCl₃, 0°C, 2 h | 1-(4-Chloro-5-bromo-7-quinolinyl)ethanone | 58% | |
HNO₃, H₂SO₄ | 0°C to RT, 4 h | 1-(4-Chloro-8-nitro-7-quinolinyl)ethanone | 47% |
Regioselectivity :
Scientific Research Applications
Cancer Treatment Applications
Ethanone, 1-(4-chloro-7-quinolinyl)- has been studied for its potential as an anticancer agent. It acts as an inhibitor of various protein kinases involved in cancer progression. Notably, compounds related to this structure have shown efficacy against multiple types of cancer, including:
- Breast Cancer
- Prostate Cancer
- Lung Cancer
- Colorectal Cancer
Case Study: Inhibition of RSK Kinases
A study evaluated the interaction of several quinolone derivatives with ribosomal S6 kinase (RSK), which is implicated in prostate cancer progression. The findings indicated that certain derivatives exhibited strong binding affinities, suggesting that Ethanone, 1-(4-chloro-7-quinolinyl)- could be a promising candidate for further development as a therapeutic agent against prostate cancer .
Table 1: Summary of Anti-Cancer Activity
Antimicrobial Applications
The compound has also shown potential as an antimicrobial agent. Research indicates that derivatives of quinoline can exhibit significant antibacterial and antiviral activities.
Case Study: Antimalarial and Virucidal Properties
A recent synthesis of a quinoline derivative demonstrated potent larvicidal effects against malaria and dengue vectors. The compound's lethal toxicity was measured, revealing effective concentrations that could be beneficial in developing new treatments for these diseases .
Table 2: Antimicrobial Efficacy
Mechanistic Insights
The mechanism by which Ethanone, 1-(4-chloro-7-quinolinyl)- exerts its effects involves the modulation of signaling pathways critical for cell proliferation and survival. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, docking simulations with RSK revealed favorable binding conformations that correlate with observed biological activity .
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chloro-7-quinolinyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in microbial cells. The compound can also interact with enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxylic acid: Another quinoline derivative with different functional groups.
Quinoline-8-ol: Known for its antimicrobial properties.
Uniqueness
Ethanone, 1-(4-chloro-7-quinolinyl)- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Biological Activity
Ethanone, 1-(4-chloro-7-quinolinyl)-, also known as a derivative of 7-chloroquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.
Overview of Biological Activity
Ethanone derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Various studies have demonstrated that ethanone derivatives can inhibit the growth of cancer cell lines.
- Anti-inflammatory Effects : These compounds have also shown potential in reducing inflammation and pain.
- Antiviral Activity : Some derivatives have been evaluated for their efficacy against viral infections.
Anticancer Activity
Research indicates that ethanone derivatives, particularly those incorporating the 7-chloroquinoline moiety, possess significant anticancer activity. A notable study evaluated the cytotoxic effects of several derivatives against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
Key Findings:
- Cytotoxicity : The derivative 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (compound 4q) exhibited the highest cytotoxicity with IC50 values of 6.502 μM against MCF-7 and 11.751 μM against PC3 cells, comparable to doxorubicin .
- VEGFR-II Inhibition : Compound 4q was further evaluated as a VEGFR-II inhibitor, showing an IC50 of 1.38 μM, indicating its potential role in targeting angiogenesis in tumors .
Anti-inflammatory and Analgesic Activities
Another study focused on the anti-inflammatory properties of ethanone derivatives. The compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone demonstrated promising anti-inflammatory and analgesic activities.
Experimental Results:
- Inhibition of NO Release : The compound significantly inhibited lipopolysaccharide-induced nitric oxide (NO) release in RAW 264.7 murine macrophages.
- Gene Expression Modulation : Real-time PCR analysis showed downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression, further supporting its anti-inflammatory potential .
Antiviral Activity
Quinoline derivatives have been studied for their antiviral properties against various viral strains. Research indicates that these compounds can exhibit potent activity against viruses such as Zika, HIV, and Herpes simplex virus.
Mechanistic Insights:
The antiviral mechanism is believed to involve interference with viral replication processes, although specific pathways remain to be fully elucidated .
Data Summary
The following table summarizes key findings from various studies related to the biological activity of ethanone derivatives:
Properties
CAS No. |
178984-43-5 |
---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(4-chloroquinolin-7-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-10(12)4-5-13-11(9)6-8/h2-6H,1H3 |
InChI Key |
CWMDCLDEXCWGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
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